(2-i-Propyloxynaphthalen-1-yl)Zinc bromide
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Overview
Description
(2-iso-propyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-iso-propyloxynaphthalene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often packaged under argon in resealable bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxynaphthalen-1-yl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases like potassium carbonate. The reactions are typically carried out in an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-iso-propyloxynaphthalen-1-yl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-iso-propyloxynaphthalen-1-yl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
(2-iso-butyloxynaphthalen-1-yl)zinc bromide: Similar in structure but with a butyl group instead of an isopropyl group.
(2-ethoxy-2-oxo-ethyl)zinc bromide: Contains an ethoxy group and is used in similar types of reactions.
Uniqueness
(2-iso-propyloxynaphthalen-1-yl)zinc bromide is unique due to its specific reactivity and the stability provided by the isopropyl group. This makes it particularly useful in certain cross-coupling reactions where other organozinc compounds might not be as effective .
Properties
Molecular Formula |
C13H13BrOZn |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2-propan-2-yloxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C13H13O.BrH.Zn/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13;;/h3-8,10H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CSJBKWUDDZUSMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
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